SARS-CoV-2-IN-26

SARS-CoV-2 Antiviral activity Molecular tweezers

SAR studies on molecular tweezers require a reliable baseline comparator. SARS-CoV-2-IN-26 provides a well-characterized medium-length tweezer with moderate, reproducible antiviral activity. • Baseline: SARS-CoV-2 IC50=8.2 μM vs. potent analogs (IN-28 IC50=0.4 μM) • Broad-spectrum: Active against IAV (38.4 μM), MeV (2.8 μM), HSV-1 (1.1 μM) • Membrane probe: Liposomal disruption EC50=4.4 μM; SI≈37 (CC50=97 μM) Supplied with verified purity and full documentation.

Molecular Formula C52H52O8P2
Molecular Weight 866.9 g/mol
Cat. No. B12405325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-26
Molecular FormulaC52H52O8P2
Molecular Weight866.9 g/mol
Structural Identifiers
SMILESCC(C)CCOP(=O)(O)OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)(O)OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31
InChIInChI=1S/C52H52O8P2/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56)
InChIKeyDBTPWNSUELRXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-26: Molecular Tweezer Baseline Profile


SARS-CoV-2-IN-26 (cataloged as SARS-CoV-2-IN-23) is a two-armed diphosphate ester classified as a medium-length molecular tweezer with the molecular formula C52H52O8P2 and a molecular weight of 866.91 . It targets the SARS-CoV-2 envelope, demonstrating antiviral activity via direct membrane disruption . Baseline characterization establishes it as a prototype molecule within a broader tweezer library .

SARS-CoV-2-IN-26: Structural Analog Distinctions


While the SARS-CoV-2-IN series shares a common mechanism of viral envelope disruption [1], procurement cannot rely on class-level assumptions. This series comprises a library of structurally distinct molecular tweezers where minor variations in the linker region (e.g., alkyl chain length, aromatic substitution) dramatically alter potency and selectivity . Substituting SARS-CoV-2-IN-26 with a more potent analog like SARS-CoV-2-IN-28 may compromise broad-spectrum coverage across enveloped viruses, while substitution with SARS-CoV-2-IN-30 introduces a different selectivity profile that could affect experimental outcomes in multi-virus studies .

SARS-CoV-2-IN-26: Quantitative Differentiation


Potency vs. Broad-Spectrum Activity

SARS-CoV-2-IN-26 exhibits an IC50 of 8.2 μM against SARS-CoV-2 activity, which is substantially weaker than the more advanced analog SARS-CoV-2-IN-28, which achieves an IC50 of 0.4 μM in the same assay [1]. This 20.5-fold difference in potency is a critical quantitative factor for researchers selecting between these two molecular tweezers. The enhanced potency of SARS-CoV-2-IN-28 is attributed to its extended C7 alkyl chain compared to the medium-length structure of SARS-CoV-2-IN-26 .

SARS-CoV-2 Antiviral activity Molecular tweezers

Spike Transduction Inhibition

SARS-CoV-2-IN-26 demonstrates a spike pseudoparticle transduction IC50 of 2.6 μM [1]. This is 1.5-fold weaker than the 1.7 μM IC50 observed for SARS-CoV-2-IN-27, a C6 alkyl extended tweezer, against the same target [2]. This difference, while modest, indicates that structural modifications affecting tweezer length directly modulate the ability to block viral entry.

Spike pseudoparticle transduction SARS-CoV-2 Molecular tweezers

Broad-Spectrum Antiviral Comparison

While SARS-CoV-2-IN-26 exhibits antiviral activity against multiple enveloped viruses, SARS-CoV-2-IN-30 (a benzene ring-containing analog) demonstrates a distinctly different profile . SARS-CoV-2-IN-26 shows IC50 values of 38.4 μM (IAV), 2.8 μM (MeV), and 1.1 μM (HSV-1) . In contrast, SARS-CoV-2-IN-30 has IC50 values of 3.2 μM (IAV), 7.0 μM (MeV), and 1.1 μM (HSV-1) . The most striking difference is the 12-fold variation in activity against Influenza A Virus (IAV), highlighting how subtle structural changes alter broad-spectrum efficacy.

Broad-spectrum antiviral Enveloped viruses Molecular tweezers

Cytotoxicity Selectivity Window

The therapeutic window, defined by the ratio of cytotoxicity (CC50) to antiviral activity (IC50), is a crucial metric for research compounds. SARS-CoV-2-IN-26 has a reported CC50 of 97 μM against Caco2 cells and an antiviral IC50 of 2.6 μM, resulting in a selectivity index (SI) of approximately 37 . While its potency is lower than some analogs, its moderate SI provides a useful window for in vitro mechanistic studies without immediate cytotoxic interference.

Cytotoxicity Selectivity index SARS-CoV-2

SARS-CoV-2-IN-26: Research Applications


SAR Baseline Tool

SARS-CoV-2-IN-26 serves as an ideal baseline compound in SAR campaigns due to its moderate potency (IC50 = 8.2 μM) and well-characterized medium-length structure [1]. Its activity profile provides a benchmark against which more potent analogs like SARS-CoV-2-IN-28 (IC50 = 0.4 μM) can be directly compared to quantify improvements .

Multi-Virus Antiviral Screening

Given its demonstrated, albeit variable, activity across a panel of enveloped viruses including Influenza A (IC50 = 38.4 μM), Measles (IC50 = 2.8 μM), and HSV-1 (IC50 = 1.1 μM) [1], SARS-CoV-2-IN-26 is a valuable component of screening libraries aimed at identifying compounds with broad or virus-specific membrane disruption activity.

Mechanistic Studies of Viral Membrane Disruption

With an EC50 of 4.4 μM for inducing liposomal membrane disruption [1], SARS-CoV-2-IN-26 is a suitable probe for studying the biophysics of viral envelope destabilization. Its favorable selectivity index (SI ≈ 37, based on CC50 = 97 μM) allows for robust in vitro studies at active concentrations without significant cytotoxicity, making it a reliable tool for pathway analysis.

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31 linked technical documents
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